

Technical Brief: Analysis of 1-(Trifluoromethyl)propylamine Hydrochloride and Related Structures

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-2-butanamine
hydrochloride

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Executive Summary

This document addresses the chemical structure, properties, and available technical data for 1-(Trifluoromethyl)propylamine hydrochloride. Initial investigations revealed a significant lack of specific data for a compound precisely matching this nomenclature, where both the trifluoromethyl and amine groups are attached to the first carbon of the propane chain. The provided CAS Number, 173330-33-7, did not correspond to this structure in available chemical databases.

Consequently, this guide expands its scope to include closely related structural isomers and analogs for which scientific data is available. This comparative approach aims to provide valuable context and predictive insights for researchers interested in this chemical scaffold. The focus remains on delivering a technical overview of their properties, synthesis, and potential applications, adhering to the core requirements of structured data presentation and detailed experimental context.

Structural Elucidation and Nomenclature

The nomenclature "1-(Trifluoromethyl)propylamine hydrochloride" can be interpreted in several ways, leading to different structural isomers. The most direct interpretation suggests the structure $\text{CF}_3\text{CH}(\text{NH}_2)\text{CH}_2\text{CH}_3 \cdot \text{HCl}$. However, searches for this specific structure and its corresponding CAS number have not yielded significant published data.

Commercially available and researched compounds with similar nomenclature include:

- 1,1,1-Trifluoro-2-propylamine hydrochloride: The trifluoromethyl group is on the first carbon, and the amine is on the second.
- 3,3,3-Trifluoropropan-1-amine hydrochloride: The trifluoromethyl group is on the third carbon, and the amine is on the first.
- 1-(Trifluoromethyl)cyclopropylamine hydrochloride: A cyclopropyl analog.

This guide will focus on the available data for these related compounds to provide a comprehensive understanding of the trifluoromethyl-propylamine scaffold.

Physicochemical Properties

Quantitative data for relevant analogs of 1-(Trifluoromethyl)propylamine hydrochloride are summarized below. Direct comparison is intended to highlight the influence of substituent positioning on the molecule's physical characteristics.

| Property | (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | 3-(3-trifluoromethyl-phenyl)-propylamine hydrochloride | 1-(Trifluoromethyl)cyclopropanamine hydrochloride |
|-------------------|--|--|---|
| Molecular Formula | C ₄ H ₉ ClF ₃ N | C ₁₀ H ₁₃ ClF ₃ N | C ₄ H ₇ ClF ₃ N |
| Molecular Weight | 163.57 g/mol [1] | 239.67 g/mol | 161.55 g/mol [2] |
| CAS Number | 1389320-29-9[1] | 104774-93-8[3] | 112738-67-7[2] |
| Appearance | Not specified | Not specified | Solid[2] |
| Purity | Not specified | ≥96% | ≥95%[2] |

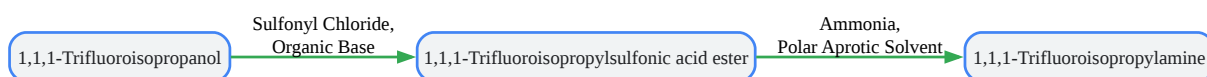
Synthesis and Experimental Protocols

The synthesis of trifluoromethylated amines often involves specialized reagents and multi-step pathways. Below are generalized experimental workflows for the creation of related structures, which could be adapted for the synthesis of the target molecule.

General Synthesis of Trifluoromethylated Amines

A common strategy for synthesizing compounds like 1,1,1-trifluoro-isopropylamine involves the conversion of a trifluoromethylated alcohol to a sulfonate ester, followed by an amination reaction.

Workflow Diagram: Synthesis of 1,1,1-Trifluoro-isopropylamine



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Caption: General synthesis route for 1,1,1-trifluoro-isopropylamine.

Experimental Protocol:

- **Esterification:** 1,1,1-Trifluoroisopropanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of an organic base (e.g., triethylamine) to form the corresponding sulfonic acid ester.
- **Amination:** The resulting ester undergoes an amination reaction with ammonia in a polar aprotic solvent. This reaction is typically carried out in a high-pressure reactor at elevated temperatures (e.g., 60-100 °C)[4].
- **Purification:** The final product is purified by rectification to yield high-purity 1,1,1-trifluoro-isopropylamine[4].

Spectroscopic Data Analysis

Spectroscopic data is critical for the structural confirmation of synthesized compounds. While specific spectra for 1-(Trifluoromethyl)propylamine hydrochloride are unavailable, representative ^1H and ^{13}C NMR data for related structures provide insight into expected chemical shifts.

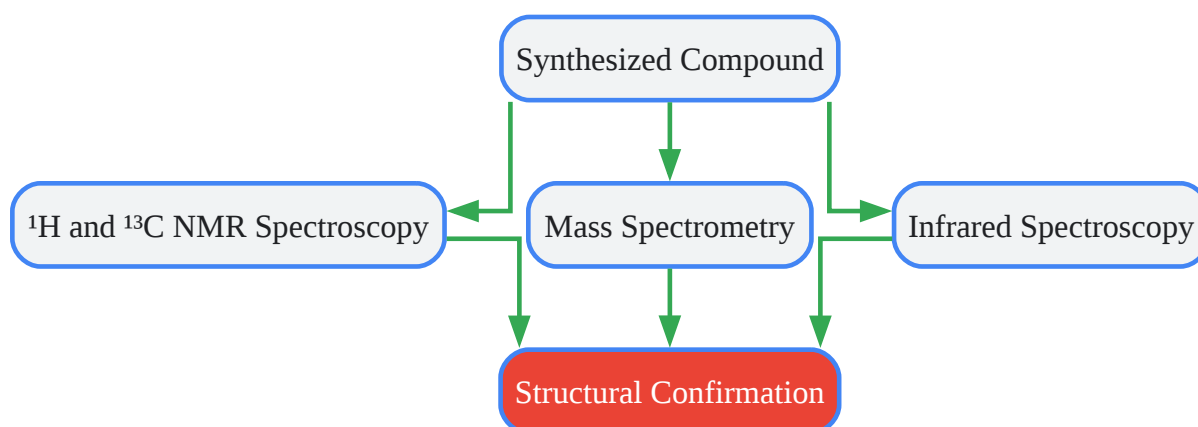
^1H NMR of Propylamine:

- CH_3 group: A triplet appears around 0.92 ppm due to coupling with the adjacent CH_2 group[5].
- $-\text{CH}_2-\text{CH}_2-$ group: A sextet is observed around 1.45 ppm, resulting from coupling with the adjacent CH_3 and CH_2 groups[5].
- $-\text{CH}_2-\text{N}$ group: This signal is influenced by the nitrogen atom and its proton exchange rate.
- $-\text{NH}_2$ protons: The chemical shift and multiplicity can vary depending on the solvent and concentration.

^{13}C NMR of Propylamine:

The ^{13}C NMR spectrum of propylamine shows three distinct signals, corresponding to the three different carbon environments in the molecule[6]. The carbon atom attached to the nitrogen atom is the most deshielded.

Logical Flow for Spectroscopic Analysis



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Caption: Workflow for structural elucidation using spectroscopy.

Biological Activity and Potential Applications

The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule, often enhancing its metabolic stability and binding affinity. Trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals.

Compounds containing the trifluoromethyl pyridine motif have demonstrated biological activity, including potential applications as herbicides and anti-Chlamydia agents[7][8]. The trifluoromethyl group is a key feature in several marketed drugs, where it contributes to their efficacy[9].

While no specific biological data for 1-(Trifluoromethyl)propylamine hydrochloride has been identified, its structural similarity to known bioactive molecules suggests potential for investigation in various therapeutic areas.

Conclusion

This technical guide provides a comprehensive overview based on the available data for compounds structurally related to 1-(Trifluoromethyl)propylamine hydrochloride. The absence of specific data for the target molecule highlights a potential area for novel research and synthesis. The provided data on analogs, including their physicochemical properties, synthetic routes, and spectroscopic characteristics, serves as a valuable resource for scientists and researchers working in the field of fluorinated organic compounds and drug development. Further investigation into the synthesis and biological evaluation of 1-(Trifluoromethyl)propylamine hydrochloride is warranted to explore its potential applications.

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